molecular formula C9H11F3N2O2 B2789311 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823843-08-8

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B2789311
CAS RN: 1823843-08-8
M. Wt: 236.194
InChI Key: SAOVAOPHQIRIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It was developed in the 1990s as a potential treatment for growth hormone deficiency and cachexia. Since then, it has gained popularity in the bodybuilding community for its ability to increase muscle mass and reduce body fat. In

Advantages and Limitations for Lab Experiments

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several advantages for lab experiments. It is orally bioavailable, meaning it can be administered to animals or humans through the mouth. It also has a long half-life, which means it only needs to be administered once a day. However, there are also some limitations to using 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, the effects of 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can vary depending on the species being studied, making it difficult to extrapolate results from animal studies to humans.

Future Directions

There are several future directions for research on 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. One area of interest is its potential as a treatment for age-related muscle loss and osteoporosis. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies. Additionally, there is interest in combining 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid with other compounds to enhance its effects or reduce its side effects. Overall, 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its effects and limitations.

Synthesis Methods

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is synthesized through a multi-step process starting from 2-chloro-5-nitropyrazole. The intermediate is then reacted with 4-methyl-2-pentanone and trifluoroacetic acid to form the final product. The purity of the compound is typically greater than 99% and can be verified using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels in both animals and humans, leading to increased muscle mass, bone density, and energy expenditure. It has also been studied as a potential treatment for age-related muscle loss, osteoporosis, and cognitive decline.

properties

IUPAC Name

4-[4-methyl-5-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-13-14(4-2-3-7(15)16)8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVAOPHQIRIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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